molecular formula C8H11BrN2O2 B454936 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 512809-48-2

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B454936
CAS No.: 512809-48-2
M. Wt: 247.09g/mol
InChI Key: QTOFWFGESPQEHM-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.089 g/mol . This compound features a pyrazole ring substituted with bromine and methyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the bromination of 3,5-dimethylpyrazole followed by a reaction with propanoic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Fluoro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFWFGESPQEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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